molecular formula C15H12FN5O2 B2975778 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide CAS No. 1903846-39-8

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide

Cat. No. B2975778
CAS RN: 1903846-39-8
M. Wt: 313.292
InChI Key: QQQKAROFDMGTQM-UHFFFAOYSA-N
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Description

4-oxobenzo[d][1,2,3]triazin derivatives are a class of compounds that have been studied for their potential therapeutic applications . They have been synthesized and evaluated as potential anti-Alzheimer agents .


Molecular Structure Analysis

The molecular structure of these compounds includes a 4-oxobenzo[d][1,2,3]triazin core with a pyridinium moiety . The specific molecular structure of “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide” is not provided in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

Triazine derivatives are synthesized through various chemical reactions, offering a wide range of applications due to their structural diversity and chemical reactivity. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic triazines, highlighting the potential for creating novel compounds with unique properties (M. Sañudo et al., 2006).

Applications in Imaging and Diagnostics

The development of radiotracers for positron emission tomography (PET) imaging, such as [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, illustrates the utility of fluoroisonicotinamide derivatives in medical diagnostics, particularly for melanoma imaging (I. Greguric et al., 2009). This application demonstrates how modifications to the isonicotinamide structure can significantly impact the biological activity and utility of these compounds.

Antimicrobial and Antifungal Activities

Several triazine and isonicotinamide derivatives exhibit notable antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents. Compounds such as Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides have been synthesized and tested for their activity against various microorganisms, presenting a promising avenue for the creation of new pharmaceuticals (B. B. Baldaniya et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The compound exhibits a mixed-type inhibition mode, indicating that it can interact with both the catalytic site and peripheral anionic site of BuChE .

properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c16-11-1-2-13-12(9-11)15(23)21(20-19-13)8-7-18-14(22)10-3-5-17-6-4-10/h1-6,9H,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQKAROFDMGTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide

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